1-Ethyl-5-methoxy-2,4-dinitrobenzene
Description
Contextualizing 1-Ethyl-5-methoxy-2,4-dinitrobenzene within the Scope of Substituted Nitroaromatics
This compound is a substituted nitroaromatic compound featuring a benzene (B151609) ring functionalized with two nitro (-NO₂) groups, an ethyl (-CH₂CH₃) group, and a methoxy (B1213986) (-OCH₃) group. Its chemical structure places it firmly within the family of dinitrobenzene derivatives, yet the specific combination of substituents gives it a distinct chemical profile.
The synthesis of this compound typically involves a multi-step process. A common synthetic strategy begins with the nitration of a suitable methoxy-substituted benzene precursor using a mixture of nitric acid and sulfuric acid to introduce the nitro groups. smolecule.com This is followed by the introduction of the ethyl group, often via a Friedel-Crafts alkylation reaction. The specific positioning of the functional groups is directed by the existing substituents on the ring during the synthetic sequence.
Below are the key chemical identifiers and properties for this compound.
| Property | Value |
| CAS Number | 725264-87-9 molbase.com |
| Molecular Formula | C₉H₁₀N₂O₅ molbase.com |
| Molecular Weight | 226.19 g/mol molbase.com |
| IUPAC Name | This compound smolecule.com |
| Canonical SMILES | CCC1=CC(=C(C=C1N+[O-])N+[O-])OC smolecule.com |
| InChI Key | YVQIEALCFPGWCV-UHFFFAOYSA-N smolecule.com |
Evolution of Research on Electron-Deficient Aromatic Systems and Dinitrobenzenes
Research into electron-deficient aromatic systems, with dinitrobenzenes as a prime example, has evolved significantly over the decades. Initially, the focus was on the empirical observation of their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Early studies established that halogenated nitroarenes readily undergo substitution reactions where a nucleophile replaces the halogen. mdpi.com
The progression of research saw the development of mechanistic models to explain these observations. The formation of a transient, negatively charged intermediate, known as a Meisenheimer complex, was a pivotal concept. Experimental evidence, such as that from ¹H NMR spectroscopy, has been used to directly observe these nonaromatic adducts, providing insight into the reaction pathway. mdpi.com
More recently, the field has been transformed by the advent of computational chemistry. Quantum chemical calculations allow for the detailed study of potential energy surfaces, transition states, and the electronic structure of reactants, intermediates, and products. mdpi.comresearchgate.net These theoretical studies have provided a more nuanced understanding of the factors governing the rates and regioselectivity of reactions involving electron-deficient aromatics. Concepts such as electrophilicity indices have been developed to quantify the reactivity of various substituted nitroarenes towards nucleophiles. mdpi.comnih.gov This theoretical framework allows for the prediction of reactivity and has become an indispensable tool in the design of new synthetic methodologies and functional molecules. The study of dinitrobenzene and its derivatives continues to contribute to the fundamental understanding of aromaticity and chemical reactivity. taylorandfrancis.com
Fundamental Academic Significance of Aryl-Nitro Compounds in Organic Chemistry
Aryl-nitro compounds, including dinitrobenzenes, hold a position of fundamental importance in the field of organic chemistry for several key reasons.
First, they are exceptionally valuable synthetic intermediates. fiveable.me The nitro group can be readily reduced to an amino group (-NH₂), providing a reliable pathway to anilines. wikipedia.org Anilines are themselves versatile precursors for a vast array of other functional groups and are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. fiveable.me
Second, the strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring. wikipedia.orgteachy.ai It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. lkouniv.ac.in Conversely, and more significantly, it activates the ring for nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group. wikipedia.orgmdpi.com This dual reactivity makes nitroaromatics excellent model systems for studying the electronic effects of substituents on reaction mechanisms.
Third, the unique electronic properties of the nitro group have made these compounds subjects of intense photophysical and electrochemical research. They are known to be generally weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state. rsc.org Furthermore, they can accept electrons to form stable radical anions, making them useful for studying electron transfer processes and the properties of radical species. acs.org The explosive nature of many polynitrated aromatic compounds, a result of the thermodynamic stability of the dinitrogen (N₂) molecule formed upon decomposition, is another area of significant academic and practical interest. wikipedia.orglkouniv.ac.in
Structure
2D Structure
3D Structure
Properties
CAS No. |
725264-87-9 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-ethyl-5-methoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-3-6-4-9(16-2)8(11(14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
YVQIEALCFPGWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Design for 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene and Analogues
Regioselective Nitration Strategies in the Synthesis of Dinitrobenzene Derivatives
The introduction of two nitro groups onto an aromatic ring in a specific orientation is a pivotal challenge in the synthesis of dinitrobenzene derivatives. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the benzene (B151609) ring.
Investigation of Direct Nitration Pathways
Direct nitration is the most common method for introducing nitro groups into aromatic systems, typically employing a mixture of concentrated nitric acid and sulfuric acid. chemcess.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. byjus.commasterorganicchemistry.com The temperature of the reaction is a critical parameter; higher temperatures increase the likelihood of introducing multiple nitro groups. byjus.com
For a substrate like 3-ethylanisole (the un-nitrated core of the target molecule), the methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups are both activating and ortho-, para-directing. The methoxy group is a stronger activator than the ethyl group. Therefore, direct nitration would be expected to occur at positions ortho and para to the methoxy group (positions 2, 4, and 6).
Position 2: Ortho to both the methoxy and ethyl groups.
Position 4: Ortho to the methoxy group and para to the ethyl group.
Position 6: Para to the methoxy group and ortho to the ethyl group.
Due to the combined directing effects, positions 2 and 4 are highly activated. Achieving the specific 2,4-dinitro substitution pattern on a 1-ethyl-3-methoxybenzene (B1265650) (or 1-ethyl-5-methoxybenzene) framework through direct nitration is plausible but risks the formation of isomeric byproducts. Studies on the dinitration of dialkoxybenzenes have shown that unusual regioselectivity can be achieved, sometimes leading exclusively to a single dinitro product. nih.gov Theoretical analysis using Density Functional Theory (DFT) suggests that for some isomers, the regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov
Table 1: Conditions for Aromatic Nitration
| Starting Material | Nitrating Agent | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50°C | Nitrobenzene (B124822) | byjus.com |
| Anisole (B1667542) | Dinitrogen pentoxide (N₂O₅) | 2.2 equiv., liq. TFE, 0.5 h | 2,4-Dinitroanisole (B92663) & 2,6-Dinitroanisole (4:1) | nih.gov |
| m-Dichlorobenzene | Potassium nitrate (B79036), Conc. H₂SO₄ | 120–135°C, 1 h | 1,5-Dichloro-2,4-dinitrobenzene | orgsyn.org |
| Aniline (B41778) | Acetic anhydride (B1165640), Pyridine; then HNO₃, H₂SO₄ | Protection-nitration sequence | p-Nitroaniline | youtube.com |
Exploration of Indirect Nitration and Functional Group Interconversion
Functional group interconversion (FGI) provides an alternative and often more controlled route to synthesize specifically substituted nitroaromatics. fiveable.mewikipedia.org This strategy involves introducing a group that can be chemically transformed into a nitro group at a later stage. A common application of FGI in this context is the oxidation of an amino group (-NH₂) to a nitro group (-NO₂). youtube.comyoutube.com
This approach allows chemists to take advantage of the strong ortho-, para-directing nature of the amino group to guide subsequent electrophilic substitutions. After the desired substitution pattern is established, the amino group can be converted to a nitro group. For example, a synthesis might involve protecting an aniline derivative, performing a reaction, deprotecting it, and then oxidizing the resulting amine to a nitro compound. youtube.comyoutube.com
Another indirect method involves the Sandmeyer reaction, where a diazonium salt (formed from an amine) is replaced by a nitro group, although this has limited industrial significance. chemcess.com
Alkylation and Etherification Approaches for Constructing the 1-Ethyl and 5-Methoxy Moieties
The synthesis of the target molecule's core structure, 1-ethyl-5-methoxybenzene, requires specific methods for introducing the alkyl and alkoxy substituents.
Stereoelectronic Control in the Introduction of Alkyl Groups
The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. tamu.edu Direct Friedel-Crafts alkylation with an ethyl halide is often problematic due to the possibility of carbocation rearrangements and polyalkylation. A more reliable method is Friedel-Crafts acylation followed by reduction. youtube.com
For instance, to introduce an ethyl group, an aromatic ring can be acylated with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. tamu.eduwisc.edu This forms a propiophenone (B1677668) derivative. The acyl group is a deactivating, meta-director, which prevents further acylation and controls the regiochemistry of subsequent reactions. The ketone can then be reduced to an ethyl group using methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction.
The regioselectivity of the initial acylation is dictated by the existing substituents. Acylation of anisole (methoxybenzene), for example, yields predominantly the para-substituted product (4-methoxypropiophenone) because the methoxy group is an ortho-, para-director and the para position is sterically less hindered. tamu.eduwisc.edu
Table 2: Friedel-Crafts Acylation and Subsequent Reactions
| Substrate | Acylating Agent | Catalyst | Intermediate Product | Subsequent Reaction | Final Product | Reference |
|---|---|---|---|---|---|---|
| Anisole | Propionyl chloride | FeCl₃ | 4-Methoxypropiophenone | - | 4-Methoxypropiophenone | wisc.edu |
| Benzene | Acyl chloride | AlCl₃ | Acylbenzene | Nitration (meta-directing) | m-Nitroacylbenzene | youtube.com |
| Acylbenzene | - | - | Acylbenzene | Wolff-Kishner or Clemmensen Reduction | Alkylbenzene | youtube.com |
Mechanistic Studies of Methoxy Group Installation
The methoxy group can be introduced via etherification, most commonly through a nucleophilic aromatic substitution (SɴAr) reaction or by methylation of a corresponding phenol (B47542).
In an SɴAr reaction, a leaving group on the aromatic ring (such as a halogen or a nitro group) is displaced by a nucleophile, in this case, methoxide (B1231860) (CH₃O⁻). This reaction is highly favored when the ring is activated by strongly electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. researchgate.net For example, 1,3-dinitrobenzene (B52904) can react with potassium methoxide to yield 2,4-dinitroanisole, although this involves displacement of a hydrogen atom under specific conditions. researchgate.net More commonly, a good leaving group like a halide is displaced.
Alternatively, if the synthesis proceeds via a phenolic intermediate, the hydroxyl group can be readily converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This is a standard Williamson ether synthesis.
Multi-Step Synthetic Sequences and Optimization for 1-Ethyl-5-methoxy-2,4-dinitrobenzene
The synthesis of a multi-substituted benzene like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group. youtube.comyoutube.comlibretexts.org Retrosynthetic analysis is a key tool for devising such a pathway. youtube.com
A plausible synthetic route for this compound could begin with a commercially available starting material like m-nitrophenol.
Etherification: The phenolic hydroxyl group of m-nitrophenol is methylated to form m-nitroanisole. This protects the hydroxyl group and establishes the methoxy moiety.
Friedel-Crafts Acylation: The m-nitroanisole undergoes Friedel-Crafts acylation with propanoyl chloride. The nitro group is a strong meta-director, while the methoxy group is an ortho-, para-director. The directing effects conflict, but the strong deactivating nature of the nitro group will likely direct the incoming acyl group to a position meta to it, and ortho/para to the methoxy group. The most likely product would be 5-acetyl-3-nitroanisole.
Reduction of Ketone: The acetyl group is reduced to an ethyl group using a standard reduction method like Wolff-Kishner, yielding 5-ethyl-3-nitroanisole.
Reduction of Nitro Group: The nitro group is reduced to an amino group, for example using tin and hydrochloric acid, to form 5-ethyl-3-methoxyaniline (3-ethyl-5-methoxyaniline). youtube.com
Diazotization and Sandmeyer-type Reaction: The amino group is converted into a diazonium salt using nitrous acid (generated from NaNO₂ and H₂SO₄). This diazonium salt can then be converted to a nitro group.
Final Nitration: Alternatively, starting from 3-ethyl-5-methoxyaniline, one could perform a controlled nitration. The amino and methoxy groups would strongly direct an incoming nitro group to the ortho/para positions (2, 4, 6). Nitration could yield 2-nitro-3-ethyl-5-methoxyaniline. A second nitration or subsequent functional group manipulation would be required to install the second nitro group and potentially convert the amine back to a nitro group.
Development of Convergent and Linear Synthetic Routes
The construction of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. pediaa.com A linear synthesis builds the target molecule sequentially, with each step's product becoming the starting material for the next. pediaa.comchemistnotes.com In contrast, a convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. chemistnotes.comfiveable.mewikipedia.org
A hypothetical linear sequence could be:
Nitration: The starting material, 3-ethylanisole, would undergo nitration. The presence of the activating methoxy and ethyl groups, which are ortho-, para-directing, would need carefully controlled conditions to achieve the desired 2,4-dinitro substitution pattern. A typical nitrating mixture of concentrated nitric and sulfuric acids would be employed. smolecule.com
Purification: The resulting product would then be isolated and purified to separate it from any undesired isomers formed during the nitration process.
This direct, linear approach is common for less complex structures. fiveable.me
A potential convergent route to this compound could involve:
Fragment 1 Synthesis: Preparation of a dinitrophenol derivative, for example, by synthesizing 1,3-dichloro-4,6-dinitrobenzene (B1585067) and then reacting it with sodium hydroxide (B78521) in a methanol (B129727)/water mixture to yield 5-methoxy-2,4-dinitrophenol. chemicalbook.com
Fragment 2 Introduction: The ethyl group could then be introduced onto this phenol intermediate.
Alternative Convergent Approach: Another strategy could involve the synthesis of 2,4-dinitroanisole from 2,4-dinitrochlorobenzene and methanolic sodium hydroxide. chemicalbook.comnih.gov The ethyl group could then be introduced via a Friedel-Crafts alkylation reaction. smolecule.com However, the strong deactivating effect of the nitro groups makes electrophilic aromatic substitution challenging.
| Synthetic Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | The target molecule is assembled in a stepwise manner from starting materials through a series of sequential transformations. chemistnotes.com | Straightforward planning. pediaa.com Simpler for less complex structures. fiveable.me | Overall yield drops significantly with each step. wikipedia.org Can be lengthy and less efficient. chemistnotes.com |
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.com | Higher overall yield. chemistnotes.com More efficient for complex molecules. fiveable.me Allows for parallel work on different parts of the molecule. | Requires more complex planning to design the fragments and the final coupling reaction. pediaa.com |
Catalyst Systems and Reaction Condition Optimization in Complex Dinitrobenzene Synthesis
The synthesis of dinitrobenzene derivatives is highly dependent on the precise control of reaction conditions and the choice of catalyst systems. The introduction of two nitro groups onto an aromatic ring, especially one that is already substituted, requires overcoming the deactivating effect of the first nitro group while directing the second to the desired position.
Reaction Condition Optimization: Key parameters that are frequently optimized include temperature, reaction time, and the molar ratio of reactants. nsmsi.ir For instance, in the nitration of nitrobenzene to produce m-dinitrobenzene, optimal conditions were found to be a reaction temperature of 85 °C and a residence time of 70 seconds in a microchannel reactor, using a specific molar ratio of nitric acid to sulfuric acid and nitrobenzene. sues.edu.cn The synthesis of m-dinitrobenzene often involves refluxing the reaction mixture at temperatures between 90-100°C. youtube.com Optimization studies, sometimes employing methodologies like the Taguchi method, aim to reduce reaction times and temperatures while increasing yields. nsmsi.ir
Catalyst Systems: The classic and most common catalyst system for nitration is a mixture of concentrated sulfuric acid and nitric acid, known as "mixed acid." smolecule.comnsmsi.ir Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Research into alternative and more environmentally friendly catalyst systems is ongoing. Solid acid catalysts, such as sulfated silica (B1680970) (SO₄/SiO₂), have been explored for the synthesis of nitroaromatics. researchgate.net In one study, a sulfated silica catalyst demonstrated 100% selectivity in the conversion of benzene to nitrobenzene, with optimal conditions determined through response surface methodology. researchgate.net The use of microchannel reactors also represents an advance, offering better control over reaction parameters and improved safety for highly exothermic nitration reactions. sues.edu.cn
| Parameter | Influence on Dinitrobenzene Synthesis | Example of Optimized Condition |
|---|---|---|
| Temperature | Controls reaction rate and can influence the formation of byproducts. Higher temperatures are often needed for dinitration. youtube.com | 85 °C for m-dinitrobenzene synthesis in a microchannel reactor. sues.edu.cn |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to degradation or side reactions. | 70 seconds residence time for m-dinitrobenzene synthesis in a microchannel reactor. sues.edu.cn |
| Molar Ratios | The ratio of nitric acid to the aromatic substrate and to the sulfuric acid catalyst affects the rate and extent of nitration. | Molar ratio of nitrobenzene to nitric acid of 1:1.15 for m-dinitrobenzene synthesis. sues.edu.cn |
| Catalyst | Activates the nitrating agent. The choice of catalyst can affect yield and selectivity. | Mixed acid (H₂SO₄/HNO₃) is standard. nsmsi.ir Solid acids like sulfated silica are being investigated. researchgate.net |
Synthesis of Structural Analogues and Isomers of this compound for Comparative Studies
The synthesis of structural analogues and isomers is crucial for establishing structure-activity relationships and for comparative studies in various chemical and biological contexts. By systematically altering the substituents on the dinitrobenzene core, researchers can probe the effects of electronic and steric factors.
Several dinitrobenzene derivatives serve as important analogues. For example, 2,4-dinitroanisole (1-methoxy-2,4-dinitrobenzene) is a direct analogue lacking the ethyl group. nih.gov It is typically synthesized by treating 2,4-dinitrochlorobenzene with methanolic sodium hydroxide. chemicalbook.com This reaction is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride.
Another class of analogues involves different alkyl groups. The synthesis of 1,3-dimethyl-2,4-dinitrobenzene has been described, starting from the nitration of 1,3-dimethyl-2-nitrobenzene (B148808) using fuming nitric acid and sulfuric acid at low temperatures (-5° to -2°C). prepchem.com
Isomers with different substitution patterns are also valuable for comparative analysis. The synthesis of o-dinitrobenzene and p-dinitrobenzene can be achieved from the corresponding o-nitroaniline and p-nitroaniline via the Sandmeyer reaction. orgsyn.org This multi-step process involves diazotization of the amino group followed by decomposition of the resulting diazonium salt in the presence of a copper catalyst and sodium nitrite. orgsyn.org
Furthermore, analogues can be created by modifying other substituents. For example, 1,5-dichloro-2,4-dinitrobenzene is prepared by the nitration of m-dichlorobenzene with potassium nitrate in concentrated sulfuric acid. orgsyn.org This dichlorinated analogue can then be used as a precursor to synthesize other compounds, such as 1,5-diamino-2,4-dinitrobenzene , through reaction with ammonia. orgsyn.org
The synthesis of these varied structures provides a library of compounds for systematic investigation.
| Compound Name | Structure | Relationship to Target Compound | Synthetic Precursor Example |
|---|---|---|---|
| This compound | Ethyl and Methoxy groups at C1 and C5 | Target Compound | 3-Ethylanisole |
| 2,4-Dinitroanisole (1-Methoxy-2,4-dinitrobenzene) | Methoxy group at C1 | Analogue (lacks ethyl group) nih.gov | 2,4-Dinitrochlorobenzene chemicalbook.com |
| 1,3-Dimethyl-2,4-dinitrobenzene | Two methyl groups instead of ethyl and methoxy | Analogue (different alkyl/alkoxy pattern) | 1,3-Dimethyl-2-nitrobenzene prepchem.com |
| p-Dinitrobenzene | Nitro groups at C1 and C4 | Isomer (different substituent positions) | p-Nitroaniline orgsyn.org |
| 1,5-Dichloro-2,4-dinitrobenzene | Two chloro groups instead of ethyl and methoxy | Analogue (different functional groups) | m-Dichlorobenzene orgsyn.org |
Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways of Dinitrobenzene Systems
Nucleophilic aromatic substitution is a critical reaction pathway for highly electron-deficient aromatic rings, such as those found in dinitrobenzene derivatives. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups, like nitro groups (-NO2), are positioned ortho and/or para to a suitable leaving group. wikipedia.orgnumberanalytics.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. numberanalytics.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org
Formation and Characterization of Meisenheimer Complexes in 1-Ethyl-5-methoxy-2,4-dinitrobenzene Reactions
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, a nucleophile attacks the carbon atom bearing a leaving group (e.g., the methoxy (B1213986) group or another substituent introduced at the 1-position). This attack disrupts the aromaticity of the ring and forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic system. libretexts.org
Influence of Leaving Group Effects on SNAr Reactivity
In many SNAr reactions of activated aryl halides, an unusual order of leaving group ability is observed, known as the "element effect": F > Cl ≈ Br > I. nih.gov This is contrary to the trend seen in aliphatic SN2 reactions. The high reactivity of fluoride (B91410) as a leaving group is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and makes the carbon atom highly electrophilic, thus accelerating the initial nucleophilic attack (the k1 step). When the first step (formation of the Meisenheimer complex) is rate-determining, fluoride-substituted compounds react fastest. nih.govrsc.org
However, if the second step (expulsion of the leaving group) becomes rate-limiting, the bond strength between carbon and the leaving group becomes more important, and the reactivity order can change. nih.gov The ability of the leaving group to depart is related to the pKa of its conjugate acid. researchgate.net
Below is a data table illustrating the relative rates for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638), which highlights the element effect where the first step is rate-determining.
| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| F | 3.50 | 3500 |
| NO₂ | 1.54 x 10⁻² | 15.4 |
| Cl | 4.50 x 10⁻⁴ | 0.45 |
| Br | 1.00 x 10⁻³ | 1.00 |
| I | 3.30 x 10⁻⁴ | 0.33 |
Solvent Effects on SNAr Reaction Kinetics and Mechanism
The solvent plays a crucial role in SNAr reactions by solvating the reactants and, more importantly, the charged intermediates and transition states. nih.gov The choice of solvent can dramatically alter the reaction rate and even the mechanism. rsc.orgresearchgate.net
Reactions are generally faster in polar aprotic solvents (e.g., DMSO, DMF) compared to protic solvents (e.g., methanol, water). semanticscholar.orgresearchgate.net This is because protic solvents are effective at solvating the anionic nucleophile through hydrogen bonding, which stabilizes it and increases the activation energy for the initial attack. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anion, leaving the nucleophile relatively "bare" and more reactive. researchgate.net
Furthermore, the transition state leading to the Meisenheimer complex is a large, charge-delocalized anion. Polar aprotic solvents are excellent at stabilizing such species, thus lowering the activation energy of the first step. Protic solvents can also stabilize the transition state, but their stabilization of the reactant nucleophile often outweighs this effect. researchgate.net In some cases, protic solvents can assist in the departure of the leaving group through hydrogen bonding, which can be significant if the second step is rate-limiting. nih.gov
| Solvent Type | Characteristics | Effect on SNAr Rate | Reason |
|---|---|---|---|
| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, no H-bond donors | High | Poorly solvates nucleophile, strongly solvates transition state. semanticscholar.orgresearchgate.net |
| Polar Protic (e.g., Methanol, Water) | High dielectric constant, H-bond donors | Moderate to Low | Strongly solvates and deactivates nucleophile via H-bonding. researchgate.net Can assist leaving group departure. nih.gov |
| Nonpolar Aprotic (e.g., Toluene (B28343), Benzene) | Low dielectric constant | Very Low | Poor solvation of charged intermediates and transition states. rsc.org |
Electrophilic Aromatic Substitution (EAS) Directing Effects in Dinitrobenzene Formation
The synthesis of this compound typically involves the nitration of a pre-existing substituted benzene (B151609) ring. Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing groups onto a benzene ring. chemistry.coach The substituents already present on the ring dictate the position(s) of further substitution. libretexts.org
Analysis of Substituent Directing Power in Nitroaromatic Synthesis
Substituents on a benzene ring are classified based on two effects: their influence on the ring's reactivity and their directing effect on incoming electrophiles. libretexts.org
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are typically ortho, para-directors. masterorganicchemistry.com Examples include alkyl groups (-R), such as the ethyl group, and alkoxy groups (-OR), such as the methoxy group.
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. masterorganicchemistry.com Most deactivators are meta-directors. The nitro group (-NO₂) is a powerful deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org Halogens are an exception, being deactivating yet ortho, para-directing. organicchemistrytutor.com
In the synthesis of a precursor to this compound, one would likely start with a compound like 1-ethyl-3-methoxybenzene (B1265650). Both the ethyl group and the methoxy group are activating and ortho, para-directors. The powerful activating and directing effect of the methoxy group, combined with the ethyl group, would direct the incoming nitro groups to the positions ortho and para to them. The observed 2,4-dinitro substitution pattern is consistent with nitration occurring at the positions activated by both groups and sterically accessible.
| Substituent | Classification | Directing Effect | Example Groups |
|---|---|---|---|
| Strongly Activating | Electron Donating (Resonance) | ortho, para | -NH₂, -OH, -OR (methoxy) |
| Moderately Activating | Electron Donating (Resonance) | ortho, para | -NHCOR, -OCOR |
| Weakly Activating | Electron Donating (Inductive) | ortho, para | -R (ethyl), -C₆H₅ |
| Weakly Deactivating | Electron Withdrawing (Inductive) | ortho, para | -F, -Cl, -Br, -I |
| Moderately Deactivating | Electron Withdrawing (Resonance) | meta | -C=O, -SO₃H, -CN |
| Strongly Deactivating | Electron Withdrawing (Inductive/Resonance) | meta | -NO₂, -NR₃⁺ |
Steric and Electronic Factors Governing Regioselectivity in Related Nitration Reactions
Regioselectivity in EAS is governed by a combination of electronic and steric factors. frontiersin.org The directing effect of substituents is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgnih.gov
Electronic Factors: For activating groups like methoxy and ethyl, attack at the ortho and para positions allows for resonance structures where the positive charge of the arenium ion is delocalized onto the substituent itself (for methoxy) or is adjacent to the electron-donating alkyl group, providing extra stabilization. youtube.com Attack at the meta position does not allow for this additional stabilization, making the meta pathway higher in energy. libretexts.org Conversely, for deactivating groups like a nitro group, attack at the ortho and para positions creates a highly unstable resonance form where a positive charge is placed adjacent to the already electron-deficient, positively polarized atom of the substituent. libretexts.org Meta attack avoids this unfavorable situation, making it the preferred pathway. libretexts.orglibretexts.org
Steric Factors: Steric hindrance can also influence the ratio of ortho to para products. frontiersin.org Bulky substituents on the ring can impede the approach of the electrophile to the adjacent ortho positions. For example, while toluene (methylbenzene) gives a significant amount of the ortho-nitrated product, tert-butylbenzene (B1681246) yields the para product almost exclusively because the large tert-butyl group blocks the ortho sites. libretexts.orgmsu.edu The ethyl group in this compound is moderately bulky and would be expected to disfavor substitution at the adjacent C6 position to some extent, influencing the isomer distribution during synthesis.
| Starting Compound | Substituent | % ortho | % meta | % para |
|---|---|---|---|---|
| Toluene | -CH₃ (Activating) | 58.5 | 4.5 | 37.0 |
| tert-Butylbenzene | -C(CH₃)₃ (Activating) | 16.0 | 8.0 | 75.0 |
| Chlorobenzene | -Cl (Deactivating) | 30.0 | 1.0 | 69.0 |
| Nitrobenzene (B124822) | -NO₂ (Deactivating) | 6.0 | 93.0 | 1.0 |
Redox Chemistry and Electron Transfer Mechanisms of Dinitrobenzene Compounds
The redox behavior of dinitrobenzene compounds is a critical area of study, underpinning their diverse applications and environmental fate. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences their electronic properties, making them susceptible to a range of reduction and electron transfer reactions.
Electrochemical Reduction Pathways and Intermediates
The electrochemical reduction of dinitrobenzenes, including isomers like 1,2-, 1,3-, and 1,4-dinitrobenzene, has been investigated through various techniques such as cyclic voltammetry, chronoamperometry, and controlled potential electrolysis, often in solvents like dimethylformamide (DMF). researchgate.net These studies reveal that the transformation of only one nitro group is typically observed, especially in the presence of proton donors. researchgate.net The selectivity of this process is governed by the reactions of the radical anion intermediates that are formed. researchgate.net
The initial step in the electrochemical reduction of a dinitrobenzene is the reversible acceptance of an electron to form a radical anion. This process is followed by a second, typically irreversible, electron transfer to form a dianion. The stability and subsequent reactions of these charged intermediates are highly dependent on the substitution pattern of the dinitrobenzene and the reaction conditions.
Recent research has also explored the use of redox mediators, such as polyoxometalates, to facilitate the electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines with high selectivity. acs.org This method avoids the often harsh conditions and lack of selectivity seen in direct electrochemical reductions or traditional catalytic hydrogenations. acs.org
Below is a table summarizing the key intermediates and processes in the electrochemical reduction of dinitrobenzene compounds.
| Process | Description | Key Intermediates | Controlling Factors |
| Initial Electron Transfer | Reversible one-electron reduction of the dinitrobenzene to form a radical anion. | Dinitrobenzene radical anion | Electrode potential, solvent |
| Second Electron Transfer | Irreversible addition of a second electron to form a dianion. | Dinitrobenzene dianion | Electrode potential |
| Protonation | Protonation of radical anion intermediates in the presence of a proton source. | Protonated nitrosonitrobenzene radical anion | pH of the medium |
| Bond Cleavage | Cleavage of the N-O bond in hydroxylamine-derived radical anions. | N-(nitrophenyl)hydroxylamine radical anion | Inherent molecular structure |
| Mediated Reduction | Use of a redox mediator to shuttle electrons from the cathode to the nitroaromatic compound. | Reduced mediator, aniline (B41778) product | Mediator properties, substrate |
Radical Anion Chemistry of Nitroaromatics
The formation of radical anions is a central feature of the chemistry of nitroaromatic compounds. nih.govnih.gov These species, formed by the one-electron reduction of the parent nitroarene, are often obligate intermediates in reductive metabolic pathways. nih.govnih.gov While they have been implicated as damaging species, nitro radical anions are generally unreactive, acting primarily as simple reductants. nih.govnih.gov
The stability and reactivity of nitroaromatic radical anions are influenced by several factors. The redox properties of the parent compound determine the ease of formation of the radical anion. nih.govnih.gov Prototropic properties, or the ability to gain or lose a proton, control the rate of decay of the radical. nih.govnih.gov In aerobic systems, a "futile metabolism" can occur where the nitro radical anion transfers an electron to molecular oxygen to form a superoxide (B77818) ion, regenerating the parent nitro compound. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying these radical species. acs.org Studies have shown that the spin density distribution in the radical anion is significantly affected by the substituents on the aromatic ring. osti.gov For instance, higher nitrogen splitting constants in the EPR spectrum are correlated with lower hyperfine constants for protons at the para and ortho positions. osti.gov
Recent work has demonstrated that single electron transfer from anionic organic bases to nitrobenzene can lead to the formation of stable nitrobenzenide radical ion-pairs and transient oxidized radical bases. acs.org This highlights the versatility of nitroarenes as precursors for generating radicals under mild conditions. acs.org
The following table presents data on the one-electron redox potentials of some nitroaromatic compounds, which is a measure of their ability to accept an electron and form a radical anion.
| Compound | One-Electron Redox Potential (E°') at pH 7 (V vs. NHE) |
| Nitrobenzene | -0.486 |
| 4-Nitroacetophenone | -0.432 |
| 4-Nitroanisole | -0.518 |
| 1,3-Dinitrobenzene (B52904) | -0.370 |
| 1,4-Dinitrobenzene | -0.355 |
Investigating Other Transformation Pathways: Hydrolysis, Amination, and Reduction
Beyond redox and electron transfer reactions, dinitrobenzene compounds can undergo other important transformations, including hydrolysis, amination, and reduction.
Amination: The direct amination of nitroaromatic compounds can be achieved through nucleophilic aromatic substitution for hydrogen. acs.org This reaction allows for the direct formation of an aromatic amide bond. acs.org For instance, the regioselective amination of m-dinitrobenzene has been demonstrated. acs.org
Reduction: The selective reduction of one nitro group in a dinitrobenzene is a synthetically useful transformation. oup.comwikipedia.org A classic method for this is the Zinin reduction, which uses sodium sulfide (B99878) or related reagents. stackexchange.com The regioselectivity of this reduction is influenced by the substitution pattern of the dinitrobenzene. stackexchange.com For example, in dinitro- and trinitro-phenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In other cases, the least sterically hindered nitro group is typically reduced. stackexchange.com
Other reducing agents have also been employed for the selective reduction of dinitroarenes. Hydrazine hydrate (B1144303) in the presence of a Raney nickel catalyst has been shown to be effective for the partial reduction of dinitroarenes to nitroanilines, with yields often exceeding 90%. oup.com Iron powder in an acetic acid or carbon dioxide/water-ethanol system is another common reagent for the monoreduction of dinitroarenes. google.com
The following table summarizes various reagents used for the selective reduction of dinitrobenzenes.
| Reagent System | Product | Key Features |
| Sodium sulfide (Zinin reduction) | Nitroaniline | Classic method, regioselectivity depends on substituents. wikipedia.orgstackexchange.com |
| Hydrazine hydrate/Raney nickel | Nitroaniline | High yields, mild conditions. oup.com |
| Iron/Acetic acid | Nitroaniline | Common laboratory and industrial method. google.com |
| Iron/CO2/Water-Ethanol | m-Nitroaniline from m-Dinitrobenzene | High conversion and selectivity. google.com |
| Ascorbic acid (in base) | Water-soluble anionic species | Selective for o- and p-dinitro isomers. dtic.mil |
| Tin(II) chloride/Acid | Nitroaniline | Traditional method for nitro group reduction. |
Computational Chemistry and Theoretical Investigations of 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations provide a powerful tool for elucidating the intrinsic properties of molecules. For 1-Ethyl-5-methoxy-2,4-dinitrobenzene, these theoretical investigations offer a window into its electronic architecture, reactivity, and intermolecular interaction potential.
Density Functional Theory (DFT) Studies of Ground State Properties
DFT calculations on DNAN reveal a molecule with a stable, planar benzene (B151609) ring. The introduction of an ethyl group at the 1-position is expected to introduce some steric strain, potentially causing minor deviations from planarity. The ground state geometry of this compound would be a result of the interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro groups, and the alkyl ethyl group. The bond lengths and angles within the benzene ring are anticipated to be distorted from a perfect hexagon due to the differing electronic effects of the substituents. For instance, the C-N bonds of the nitro groups are expected to be relatively short, indicating a strong interaction with the aromatic ring.
Table 1: Predicted Ground State Properties of this compound (Based on Analogous Compounds)
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Geometry | Largely planar aromatic ring with substituent-induced distortions. | DFT studies on 2,4-dinitroanisole (B92663) and substituted benzenes. nih.govresearchgate.net |
| C-N Bond Lengths (Nitro) | Relatively short, indicating strong conjugation with the ring. | Quantum chemical studies on dinitrobenzene derivatives. |
| C-O Bond Length (Methoxy) | Typical for aryl ethers, influenced by electronic effects. | Studies on anisole (B1667542) and its derivatives. |
| C-C Bond Lengths (Ring) | Deviations from the standard 1.39 Å of benzene. | General principles of substituent effects on aromatic systems. |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro groups. This distribution is characteristic of "push-pull" systems, where electron-donating and electron-withdrawing groups are present on the same conjugated system. The presence of both the methoxy (donating) and nitro (withdrawing) groups leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, suggesting higher reactivity. The ethyl group, being a weak electron-donating group, is expected to have a minor influence on the frontier orbitals compared to the methoxy and nitro groups.
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Localization | Predicted Energy Level |
| HOMO | Methoxy group, Aromatic Ring | Relatively High |
| LUMO | Nitro groups | Relatively Low |
| Energy Gap (ΔE) | Relatively Small | Indicative of a reactive molecule |
Predictions are based on general principles of electronic effects in aromatic compounds and studies on similar molecules.
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the ESP map is predicted to show a significant negative potential around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the ethyl and methoxy groups, as well as the aromatic ring, are expected to exhibit a positive potential.
The charge distribution is heavily influenced by the substituents. The nitro groups strongly withdraw electron density from the benzene ring, leading to a net positive charge on the ring carbons, particularly those ortho and para to the nitro groups. The methoxy group, being an electron-donating group, will partially counteract this effect, increasing the electron density at the ortho and para positions relative to it. The ethyl group will have a milder electron-donating effect. This complex interplay of electronic effects governs the molecule's reactivity towards both electrophiles and nucleophiles.
Molecular Dynamics and Conformational Analysis of this compound
While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.
Torsion Angle Analysis of Nitro and Methoxy Groups within the Aromatic Plane
For the methoxy group, a planar conformation is generally favored in substituted benzenes to maximize overlap between the oxygen lone pair and the aromatic π-system. However, steric hindrance from adjacent substituents can force it out of the plane. In this compound, the ortho nitro group would create some steric clash with the methoxy group, likely resulting in a non-zero torsion angle.
Similarly, the nitro groups in dinitrobenzene derivatives can be twisted out of the plane of the benzene ring due to steric interactions with neighboring groups. In the case of the target molecule, the nitro group at the 2-position, being flanked by the ethyl and methoxy groups, is expected to experience more significant steric hindrance and thus a larger torsion angle compared to the nitro group at the 4-position.
Intermolecular Interactions and Packing Arrangements in Hypothetical Solid-State Structures
In a hypothetical solid state, the intermolecular interactions and packing arrangement of this compound would be governed by a combination of forces. Studies on dinitrobenzene derivatives indicate that stacking interactions between the aromatic rings play a significant role in their crystal packing. nih.gov The presence of polar nitro groups also introduces the possibility of C-H···O hydrogen bonds. nih.gov
Simulation of Reaction Pathways and Transition States for this compound
The simulation of reaction pathways for this compound primarily focuses on nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-deficient aromatic rings. Computational modeling allows for a detailed examination of the mechanistic steps involved in these transformations.
Computational Modeling of SNAr and Other Mechanistic Steps
The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is an addition-elimination process that involves the formation of a Meisenheimer-type intermediate. researchgate.netmasterorganicchemistry.com The rate-determining step can be the formation of this intermediate, the expulsion of the leaving group, or a proton transfer process. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are pivotal in dissecting these steps.
For analogous compounds like 2,4-dinitroanisole (DNAN), DFT calculations have been used to explore thermal decomposition and detonation mechanisms. nih.gov These simulations provide insights into the initial steps of reaction, which often involve the cleavage of the nitro group or the methoxy group. For instance, in the thermal decomposition of DNAN, highly active NO2 is produced and rapidly converted to NO. nih.gov
The SNAr reaction of dinitro-alkoxypyridines with nucleophiles like piperidine (B6355638) has been modeled to understand the role of catalysts. researchgate.net These studies show that the reaction can proceed via both uncatalyzed and base-catalyzed pathways. The initial attack of the nucleophile on the substrate leads to a Meisenheimer complex, which is a stabilized intermediate. researchgate.net The decomposition of this complex can be the rate-limiting step, and its energy barrier can be significantly reduced by a base catalyst. researchgate.net
Energy Barriers and Rate Constant Predictions for Chemical Transformations
A key advantage of computational chemistry is its ability to predict the energy barriers (activation energies) and, consequently, the rate constants of chemical reactions. These predictions are crucial for understanding the feasibility and kinetics of a given transformation.
For SNAr reactions, the energy profile typically shows two transition states and one intermediate (the Meisenheimer complex). masterorganicchemistry.com The first transition state corresponds to the nucleophilic attack and formation of the intermediate, while the second relates to the expulsion of the leaving group. masterorganicchemistry.com The relative heights of these barriers determine the rate-determining step.
In a computational study on the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, the uncatalyzed decomposition of the Meisenheimer complex was found to have a barrier of about 28 kcal/mol. researchgate.net This barrier was significantly lowered to approximately 14.8 kcal/mol in the presence of a base catalyst, making the formation of the Meisenheimer complex the rate-determining step in the catalyzed reaction. researchgate.net All reactions were calculated to be exothermic. researchgate.net
Activation parameters, such as activation enthalpy and entropy, can also be calculated from the temperature dependence of the computed rate constants. For the catalyzed reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with piperidine, the calculated activation enthalpy is 0.38 kcal/mol, and the activation entropy is -55.4 cal/mol K. researchgate.net
The table below presents hypothetical energy barriers for the SNAr reaction of this compound with a generic nucleophile, based on data from analogous systems. These values illustrate the expected trends and the influence of a catalyst.
| Reaction Step | Uncatalyzed Energy Barrier (kcal/mol) | Catalyzed Energy Barrier (kcal/mol) |
| Formation of Meisenheimer Complex | 15 | 15 |
| Decomposition of Meisenheimer Complex | 28 | 14.8 |
This is an interactive data table. The values are illustrative and based on analogous compounds.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Dinitrobenzene Analogues
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new or untested compounds, thereby accelerating the design and discovery of molecules with desired properties.
For dinitrobenzene analogues, QSRR studies often focus on correlating reaction rates with various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges, HOMO-LUMO energies), steric (e.g., Taft steric parameters), or topological.
A common approach is the use of the Brønsted-type plot, which correlates the rate constant of a reaction with the pKa of the nucleophile or the leaving group. For the SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines, linear Brønsted-type plots have been obtained. researchgate.net The slope of this plot, βnuc, provides insight into the degree of bond formation in the transition state. researchgate.net
DFT-calculated quantum chemical descriptors are also widely used in QSRR models. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with reactivity. A good linear correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials for other classes of compounds, demonstrating the predictive power of such approaches. mdpi.com
The following table provides examples of descriptors that could be used in a QSRR study of dinitrobenzene analogues and their expected influence on reactivity in an SNAr reaction.
| Descriptor | Type | Expected Influence on Reactivity |
| Hammett substituent constant (σ) | Electronic | Positive correlation for electron-withdrawing groups |
| HOMO Energy | Electronic | Negative correlation with nucleophilicity |
| LUMO Energy | Electronic | Negative correlation with electrophilicity |
| Atomic charge on the reaction center | Electronic | Positive correlation with electrophilicity |
| Steric hindrance around the reaction center | Steric | Negative correlation |
This is an interactive data table illustrating potential QSRR descriptors.
While a specific QSRR model for this compound is not documented, the principles and methodologies from studies on analogous dinitrobenzene derivatives provide a clear framework for how such a model could be developed and applied to predict its reactivity in various chemical transformations.
Advanced Spectroscopic and Crystallographic Methodologies in the Characterization of 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, including 1-Ethyl-5-methoxy-2,4-dinitrobenzene. While standard 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are indispensable for unambiguous assignments, and the study of solvent effects can reveal subtle intermolecular interactions.
Advanced 2D NMR Techniques for Structural Assignment
Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure of this compound. youtube.comsdsu.edu These techniques resolve spectral overlap and reveal through-bond correlations between nuclei. researchgate.netyoutube.combeilstein-journals.orgyoutube.com
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal the coupling between the two aromatic protons.
HSQC: This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com An HSQC spectrum would definitively link the proton signals of the ethyl and methoxy (B1213986) groups to their corresponding carbon signals. The aromatic proton signals would also be correlated with their respective carbon signals in the benzene (B151609) ring.
HMBC: HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity of the molecular skeleton. rsc.org For this compound, key HMBC correlations would be expected between:
The methylene protons of the ethyl group and the aromatic carbon at the point of attachment, as well as the adjacent aromatic carbons.
The methoxy protons and the aromatic carbon to which the methoxy group is attached.
The aromatic protons and neighboring carbon atoms within the benzene ring, helping to confirm the substitution pattern.
| Proton (¹H) | Expected HMBC Correlation to Carbon (¹³C) |
| Ethyl (-CH₂-) | Aromatic C1, Aromatic C2, Aromatic C6, Ethyl (-CH₃) |
| Ethyl (-CH₃) | Ethyl (-CH₂) |
| Methoxy (-OCH₃) | Aromatic C5 |
| Aromatic H-3 | Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5 |
| Aromatic H-6 | Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5 |
Solvent Effects on NMR Chemical Shifts and Coupling Constants
The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the solvent used for the analysis. researchgate.netreddit.com These solvent effects arise from various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). uw.edu.pl
For this compound, changing the solvent from a non-polar one (like CCl₄ or CDCl₃) to a more polar or aromatic solvent (like DMSO-d₆ or benzene-d₆) would be expected to cause shifts in the resonance frequencies of the aromatic protons and the protons of the ethyl and methoxy groups. researchgate.netresearchgate.net The electron-withdrawing nitro groups make the aromatic ring electron-deficient, and interactions with solvent molecules can modulate the electron density around the protons and carbons, thereby affecting their shielding and chemical shifts. uw.edu.pl
For instance, in a study of substituted nitrobenzenes, the nitrogen shielding of the nitro group showed a constant difference of about 4.5 ppm when the solvent was changed from cyclohexane (B81311) to DMSO. uw.edu.pl While specific data for this compound is not available, the table below illustrates typical ¹H NMR chemical shifts for a related compound, 1-methoxy-2,4-dinitrobenzene, in CDCl₃. chemicalbook.com
| Proton | Chemical Shift (ppm) in CDCl₃ |
| H-3 | 8.703 |
| H-5 | 8.434 |
| H-6 | 7.251 |
| -OCH₃ | 4.105 |
The ¹³C NMR chemical shifts for 1-methoxy-2,4-dinitrobenzene are also documented and provide a reference for the expected values for the title compound. chemicalbook.com
Infrared (IR) and Raman Spectroscopy Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.
Vibrational Mode Assignments for Key Functional Groups
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By analogy with related dinitrobenzene and anisole (B1667542) derivatives, the following vibrational modes can be anticipated: doi.org
Nitro Group (NO₂): The nitro group exhibits strong and characteristic stretching vibrations. The asymmetric stretching (νas) typically appears in the range of 1500-1600 cm⁻¹, and the symmetric stretching (νs) is observed around 1300-1370 cm⁻¹.
Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group are expected in the 2850-2970 cm⁻¹ region. The C-O stretching vibration of the methoxy group attached to the aromatic ring usually appears as a strong band in the 1230-1270 cm⁻¹ range.
Ethyl Group (-CH₂CH₃): The C-H stretching vibrations of the methylene and methyl groups of the ethyl substituent would also be found in the 2850-2970 cm⁻¹ region. Bending vibrations for the ethyl group would appear at lower frequencies.
Aromatic Ring (C₆H₂): The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
While a specific vibrational analysis for this compound is not published, theoretical calculations on similar molecules like 1,2-dinitrobenzene (B166439) have been used to assign vibrational modes. youtube.com
Studies of Intramolecular Hydrogen Bonding and Conformational Changes
The presence of a methoxy group ortho or para to a nitro group can, in some cases, lead to weak intramolecular interactions, although strong hydrogen bonding is not expected in this compound. The conformation of the methoxy group relative to the plane of the benzene ring can be influenced by steric and electronic effects of the adjacent substituents. researchgate.net Studies on dinitroanisole have explored its conformational properties and polymorphism. researchgate.netbibliotekanauki.pl The orientation of the methoxy and ethyl groups can lead to different conformers, which may be studied using variable-temperature NMR or computational modeling.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₉H₁₀N₂O₅, the expected exact mass is approximately 226.0590 g/mol .
Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. Based on the fragmentation of related nitroaromatic compounds, the following pathways are plausible:
Loss of the ethyl group: Cleavage of the bond between the ethyl group and the aromatic ring would lead to a fragment ion.
Loss of the methoxy group: Ejection of the methoxy radical (•OCH₃) is a common fragmentation pathway for anisole derivatives.
Loss of nitro groups: The nitro groups can be lost as NO₂ or NO.
Cleavage of the ether bond: Fragmentation can also occur at the C-O bond of the methoxy group.
While a specific mass spectrum for this compound is not available, the NIST WebBook provides mass spectral data for the related compound 1-methoxy-2,4-dinitrobenzene, which can offer insights into the fragmentation behavior of the dinitro-substituted aromatic core. nih.gov
Fragmentation Pathway Analysis and High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. When coupled with fragmentation analysis, it provides significant insights into the molecule's structure. For this compound, electron ionization (EI) would likely induce a series of characteristic fragmentation pathways.
The initial event in EI-MS is the removal of an electron to form the molecular ion [M]•+. The presence of nitro groups and alkyl/alkoxy substituents on the benzene ring directs the subsequent fragmentation patterns. A primary fragmentation route for nitroaromatic compounds involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Another common fragmentation is the loss of a neutral nitric oxide (NO) molecule, followed by the expulsion of a carbonyl group (CO).
The methoxy group can undergo cleavage to lose a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O). The ethyl group can fragment through the loss of a methyl radical (•CH₃) to form a stable benzylic cation or through the loss of an ethene molecule via a McLafferty-type rearrangement if a gamma-hydrogen is available, although this is less likely in this specific structure.
A plausible fragmentation pathway for this compound is outlined below. The exact masses provided by HRMS would allow for the unambiguous identification of each fragment's elemental composition.
Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (Nominal) | Plausible Fragment | Formula | Fragmentation Step |
| 226 | [M]•+ | C₉H₁₀N₂O₅ | Molecular Ion |
| 211 | [M - CH₃]•+ | C₈H₇N₂O₅ | Loss of a methyl radical from the ethyl group |
| 196 | [M - NO]•+ | C₉H₁₀NO₄ | Loss of nitric oxide |
| 180 | [M - NO₂]•+ | C₉H₁₀NO₃ | Loss of a nitro radical |
| 168 | [M - NO - CO]•+ | C₈H₈NO₃ | Subsequent loss of carbon monoxide |
| 150 | [M - NO₂ - NO]•+ | C₉H₁₀O₂ | Loss of a second nitro-related species |
Note: This table is based on established fragmentation patterns of similar nitroaromatic compounds and is for illustrative purposes.
Ionization Methods and Their Application in Complex Mixture Analysis
The choice of ionization method is critical, especially when analyzing complex mixtures that may contain this compound. While electron ionization (EI) provides detailed fragmentation for structural elucidation, softer ionization techniques are often preferred for detecting the molecular ion with minimal fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺), which helps in confirming the molecular weight.
Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation than EI and typically a strong signal for the quasi-molecular ion [M+H]⁺. dtic.mil
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves ionization at atmospheric pressure. It is often used for analytes that are not efficiently ionized by ESI.
For the analysis of complex environmental or biological samples, the combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS) is powerful. The chromatographic step separates the components of the mixture before they enter the mass spectrometer, allowing for individual analysis. The use of tandem mass spectrometry (MS/MS) with a soft ionization technique can further enhance specificity by selecting the molecular ion of interest, fragmenting it, and then analyzing the resulting product ions, which is highly effective for identifying target compounds in a complex matrix.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Methodologies for Atomic Position Refinement
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.
The positions and intensities of these diffracted spots are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in an accurate and precise molecular structure. This refinement process minimizes the difference between the observed and calculated structure factors, leading to low residual values (R-factors) that indicate a good fit.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π Stacking)
The arrangement of molecules in the crystal is governed by various non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a significant role in the crystal packing:
C-H···O Hydrogen Bonds: The presence of nitro groups (strong hydrogen bond acceptors) and C-H bonds on the aromatic ring and the ethyl group (weak hydrogen bond donors) suggests the formation of numerous C-H···O interactions. These interactions are crucial in stabilizing the crystal lattice.
π-π Stacking: The electron-deficient nature of the dinitro-substituted benzene ring can promote π-π stacking interactions with adjacent aromatic rings. These interactions can be either face-to-face or offset, depending on the electrostatic and steric requirements. The insertion of nitro groups into a benzene molecule has been shown to favor the formation of stacking interactions. rsc.orgresearchgate.net
The interplay of these interactions dictates the final three-dimensional architecture of the crystal.
Influence of Substituents on Crystal System and Unit Cell Parameters
The nature and position of substituents on an aromatic ring have a profound impact on the crystal structure. The ethyl and methoxy groups in this compound, in conjunction with the two nitro groups, will influence the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ).
Environmental Transformation and Degradation Pathways of Dinitrobenzene Derivatives: an Academic Perspective
Microbial Degradation Studies of Nitroaromatic Compounds
The biodegradation of nitroaromatic compounds is a key process in their environmental removal. nih.gov Microorganisms have evolved diverse strategies to metabolize these synthetic molecules, often utilizing them as sources of carbon, nitrogen, and energy. asm.org
Characterization of Bacterial and Fungal Strains Capable of Dinitrobenzene Metabolism
A variety of bacteria and fungi have been identified for their ability to degrade dinitrobenzene derivatives. scispace.com These microorganisms are often isolated from contaminated sites, where they have adapted to the presence of these toxic compounds. asm.org Aerobic bacteria, in particular, have been shown to mineralize nitroaromatic compounds. nih.gov
Several bacterial genera are notable for their capacity to degrade nitroaromatic compounds. For instance, strains of Pseudomonas, Comamonas, Burkholderia, and Rhodococcus have been extensively studied for their metabolic capabilities. nih.govnih.gov Fungi, such as Phanerochaete chrysosporium, are also capable of degrading a range of nitroaromatic compounds, including dinitrotoluenes. nih.gov The table below summarizes some of the microbial strains involved in the degradation of dinitrobenzene and related compounds.
| Microbial Strain | Degraded Compound(s) | Reference(s) |
| Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene (B124822) | nih.gov |
| Comamonas sp. JS765 | Nitrobenzene, 3-Nitrotoluene | nih.gov |
| Burkholderia sp. DNT | 2,4-Dinitrotoluene (B133949) | nih.gov |
| Rhodococcus sp. | 2,4-Dinitrophenol | nih.gov |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene | nih.gov |
| Comamonas testosteroni | Nitrophenols, Nitrobenzene | nih.gov |
| Acidovorax delafieldii | Nitrophenols, Nitrobenzene | nih.gov |
Based on these findings, it is plausible that similar microbial consortia, particularly those from environments contaminated with industrial chemicals, would be capable of transforming 1-Ethyl-5-methoxy-2,4-dinitrobenzene. The presence of the ethyl and methoxy (B1213986) groups may influence the rate and pathway of degradation but is unlikely to confer complete resistance to microbial attack.
Biochemical Pathways and Enzymatic Mechanisms of Nitro Group Reduction and Ring Cleavage
The microbial degradation of dinitrobenzene derivatives can proceed through two primary strategies: reduction of the nitro groups or initial oxidation of the aromatic ring. scispace.com The highly electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and thus resistant to electrophilic attack by oxygenases, often favoring initial reductive pathways. asm.org
Nitro Group Reduction: A common initial step is the reduction of a nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.gov This six-electron reduction is catalyzed by enzymes known as nitroreductases, which are often flavin-containing proteins. nih.govoup.com These enzymes can be oxygen-insensitive (type I) or oxygen-sensitive (type II). oup.com The resulting aminodinitrobenzene derivative can then be more susceptible to subsequent oxidative attack. For this compound, this would likely result in the formation of 2-amino-1-ethyl-5-methoxy-4-nitrobenzene or 4-amino-1-ethyl-5-methoxy-2-nitrobenzene.
Ring Oxidation: Alternatively, dioxygenase enzymes can attack the aromatic ring, incorporating two hydroxyl groups and leading to the elimination of a nitro group as nitrite. nih.govnih.gov This is a common strategy for the degradation of various nitroaromatic compounds. Following dihydroxylation, the resulting substituted catechol can undergo ring cleavage, typically through meta or ortho pathways, eventually leading to intermediates of central metabolism like pyruvate (B1213749) and acetyl-CoA. researchgate.net In the case of this compound, a dioxygenase could potentially attack the ring to form a substituted methylnitrocatechol, with subsequent steps following established pathways for catechol degradation.
Photocatalytic Degradation Processes for Dinitrobenzenes
Photocatalysis represents a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like dinitrobenzenes. researchgate.netnih.gov This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), which upon illumination with UV or visible light, generates highly reactive oxygen species (ROS) that can mineralize organic compounds. mdpi.com
Development of Advanced Photocatalytic Systems for Aromatic Degradation
Research in photocatalysis has focused on enhancing the efficiency of the degradation process. This includes the development of novel photocatalytic materials and reactor designs. For instance, modifying TiO2 with noble metals or coupling it with other materials like reduced graphene oxide (rGO) can improve charge separation and enhance photocatalytic activity. mdpi.comacs.org The use of 3D printed photocatalytic structures is also being explored to increase the surface area for reaction and optimize light harvesting. acs.org
Studies on m-dinitrobenzene have shown that photocatalytic degradation is influenced by parameters such as catalyst loading, pH, and the presence of other ions in the solution. researchgate.net For a compound like this compound, a similar dependence on these factors would be expected. The efficiency of its degradation would likely be enhanced by systems that promote the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com
Identification of Photodegradation Intermediates and Reaction Kinetics
The photocatalytic degradation of nitroaromatic compounds proceeds through a series of intermediate products. For nitrobenzene, phototransformation can lead to the formation of phenol (B47542) and nitrophenol isomers. nih.gov In the case of m-dinitrobenzene, intermediates are formed via the attack of hydroxyl radicals on the parent compound. researchgate.net
The degradation of dinitroaromatic compounds often follows pseudo-first-order kinetics. nih.gov However, the kinetics can be complex and influenced by factors such as the concentration of the pollutant and the intensity of the light source. nih.gov The table below lists some identified intermediates from the degradation of related nitroaromatic compounds.
| Parent Compound | Degradation Process | Identified Intermediates | Reference(s) |
| Nitrobenzene | Photochemical Transformation | Phenol, Nitrophenols | nih.gov |
| m-Dinitrobenzene | Photocatalytic Degradation | Phenolic intermediates | researchgate.net |
| 2,4-Dinitrotoluene | Photo-Fenton Oxidation | - | nih.gov |
| 2,6-Dinitrotoluene | Bacterial Degradation | 3-Methyl-4-nitrocatechol | nih.gov |
For this compound, photocatalytic degradation would likely proceed through hydroxylation of the aromatic ring, and potentially oxidation or cleavage of the ethyl and methoxy substituents, leading to a variety of phenolic and aliphatic intermediates before complete mineralization to CO2, H2O, and inorganic nitrogen species.
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
In addition to microbial and photocatalytic processes, dinitrobenzene derivatives can undergo abiotic degradation in the environment. In aquatic systems, this can involve reactions with naturally occurring reductants or oxidants. In the atmosphere, gas-phase reactions with photochemically generated radicals are significant.
In aquatic environments, reduction by substances like zero-valent iron (ZVI) can be a significant transformation pathway for nitroaromatic compounds. nih.gov Studies with nitrobenzene have shown that it can be reduced to aniline (B41778) by ZVI. nih.gov Similarly, other reduced species in anoxic waters or sediments could contribute to the reduction of the nitro groups of this compound. The presence of dissolved organic matter can also influence these reactions.
In the atmosphere, nitroaromatic compounds can be degraded by gas-phase reactions with hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO3•). These reactions are initiated by the absorption of sunlight. The addition of the nitro group to aromatic compounds increases their toxicity and can contribute to air pollution, particularly from sources like diesel exhaust. nih.gov The atmospheric fate of this compound would likely be governed by its volatility and its reaction rates with these atmospheric oxidants.
Hydroxyl Radical Induced Oxidation Studies
Hydroxyl radicals (•OH) are highly reactive oxygen species that play a crucial role in the atmospheric and aquatic degradation of many organic pollutants. nih.gov They are non-selective oxidants that can initiate the degradation of recalcitrant compounds like dinitrobenzene derivatives. nih.gov
Theoretical studies on structurally similar compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provide significant insights into the probable degradation mechanism of this compound. Computational investigations have shown that the reaction of DNAN with hydroxyl radicals is predominantly initiated by an addition-elimination mechanism. dtic.mil In this process, the hydroxyl radical adds to the aromatic ring, followed by the elimination of a substituent group. The presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack by the hydroxyl radical.
For this compound, several reaction pathways are plausible following the initial hydroxyl radical attack:
Hydroxylation of the Aromatic Ring: The hydroxyl radical can add to various positions on the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. Subsequent oxidation of these intermediates can lead to ring cleavage.
Demethoxylation: Similar to the demethylation observed in DNAN degradation, the hydroxyl radical can attack the carbon atom of the methoxy group, leading to the formation of a phenol derivative (1-ethyl-2,4-dinitro-5-hydroxyphenol) and a formaldehyde (B43269) molecule. researchgate.net Studies on DNAN have shown that the primary microbial degradation step is the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol. nih.gov
Oxidation of the Ethyl Group: The ethyl substituent can undergo oxidation. The hydroxyl radical can abstract a hydrogen atom from the ethyl group, leading to the formation of a carbon-centered radical. This radical can then react further with oxygen to form peroxy radicals and subsequently be oxidized to an alcohol, aldehyde, or carboxylic acid. For instance, studies on the photolytic transformation of dinitrotoluene (DNT) have identified the formation of dinitrobenzyl alcohol, dinitrobenzaldehyde, and dinitrobenzoic acid, indicating the oxidation of the methyl group. nih.govacs.org A similar oxidative pathway can be anticipated for the ethyl group of this compound.
The degradation of nitrophenols, which are potential intermediates in the oxidation of this compound, by Fenton and photo-Fenton processes has been shown to follow pseudo-first-order kinetics. nih.gov The reactivity of nitrophenols generally decreases with an increasing number of nitro groups. nih.gov
Table 1: Plausible Intermediates in the Hydroxyl Radical Induced Oxidation of this compound
| Intermediate Compound | Formation Pathway |
| 1-Ethyl-2,4-dinitro-5-hydroxyphenol | Demethoxylation |
| 1-(1-Hydroxyethyl)-5-methoxy-2,4-dinitrobenzene | Oxidation of the ethyl group |
| 1-Acetyl-5-methoxy-2,4-dinitrobenzene | Further oxidation of the ethyl group |
| Hydroxylated dinitrobenzene derivatives | Addition of hydroxyl radical to the aromatic ring |
| Ring cleavage products (e.g., carboxylic acids) | Subsequent oxidation of hydroxylated intermediates |
Hydrolysis and Photolysis Studies of Dinitrobenzene Derivatives
Hydrolysis:
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to split into two or more new substances. For dinitrobenzene derivatives, the rate of hydrolysis is generally slow under neutral environmental conditions. acs.org However, under alkaline conditions, the hydrolysis of these compounds can be significantly enhanced. osti.gov
Studies on 2,4-dinitroanisole (DNAN) have shown that hydrolysis is insignificant under typical environmental pH ranges. acs.org However, in alkaline solutions, DNAN can undergo nucleophilic aromatic substitution, where the methoxy group is replaced by a hydroxyl group to form 2,4-dinitrophenol. This reaction proceeds through the formation of a Meisenheimer complex, a negatively charged intermediate. For this compound, a similar alkaline hydrolysis pathway leading to the formation of 1-ethyl-2,4-dinitro-5-hydroxyphenol can be expected.
Recent research has also indicated that pyrogenic carbonaceous matter can facilitate the hydrolysis of DNAN, shifting the reaction pathway from demethylation to denitration, which results in the formation of less toxic nitrite. osti.gov
Photolysis:
Photolysis is the decomposition of molecules by light. The direct photolysis of dinitrobenzene derivatives in aqueous solutions is generally a slow process. However, the presence of photosensitizers, such as humic acids, can accelerate the photodegradation of these compounds. nih.gov
For instance, the photolysis of 2,4-dinitrotoluene (2,4-DNT) in both natural and laboratory-prepared waters has been observed to follow pseudo-first-order kinetics. nih.gov The photodegradation of DNAN has been reported to yield intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. acs.org The photolysis of DNAN in the presence of sunlight has a reported half-life of 0.6 to 1.0 day. nih.gov
For this compound, photolysis is expected to proceed through similar pathways, including the potential for hydroxylation of the aromatic ring and transformation of the substituent groups. The photoproducts would likely include phenolic derivatives and compounds resulting from the oxidation of the ethyl group.
Table 2: Summary of Hydrolysis and Photolysis of Dinitrobenzene Derivatives
| Degradation Process | Conditions | Major Products/Pathways |
| Hydrolysis | Neutral pH | Generally insignificant acs.org |
| Alkaline pH | Nucleophilic substitution of the methoxy group to form a phenol derivative. | |
| Presence of Pyrogenic Carbonaceous Matter | Accelerated degradation, potential shift from demethylation to denitration. osti.gov | |
| Photolysis | Direct (Sunlight/UV) | Slow degradation. Formation of hydroxylated and oxidized derivatives. nih.govacs.org |
| Sensitized (e.g., Humic Acids) | Accelerated degradation. nih.gov |
Analytical Method Development for Research Applications of 1 Ethyl 5 Methoxy 2,4 Dinitrobenzene
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 1-Ethyl-5-methoxy-2,4-dinitrobenzene. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and purity assessment of nitroaromatic compounds. cdc.govresearchgate.net
Development of HPLC and GC Methods for Nitroaromatic Analysis
The development of effective HPLC and GC methods is a critical first step in the analysis of nitroaromatic compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of nitroaromatic compounds due to its versatility and applicability to thermally labile compounds. researchgate.netoup.com EPA Method 8330B, for instance, utilizes HPLC for the analysis of several nitroaromatic and nitramine explosives, highlighting the technique's importance in this area. mtc-usa.com The method often employs reversed-phase columns, such as C18 and CN columns, in series to achieve effective separation. mtc-usa.com The use of a UV detector is common for the analysis of these compounds. cdc.gov
Gas Chromatography (GC): GC is another powerful technique for the separation of volatile and semi-volatile organic compounds. For nitroaromatic compounds, GC can offer lower detection limits than HPLC for many analytes. researchgate.netoup.com However, accurate calibration can be more challenging, and the instrumentation, particularly the injection port liner, requires frequent maintenance to ensure accurate determination, especially for nitramines. researchgate.netoup.com Various detectors can be coupled with GC for the analysis of nitroaromatics, including Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), Thermal Energy Analyzer (TEA), and Mass Spectrometry (MS). cdc.gov High-resolution gas chromatography (HRGC) with ECD has been successfully used for the quantitative analysis of 1,3-DNB and its metabolites in biological samples. cdc.gov
A comparison of HPLC and GC reveals that while HPLC with a UV detector has a greater linear range, GC-ECD can provide lower method detection limits. researchgate.netoup.com The choice between HPLC and GC often depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the thermal stability of the analyte.
Optimization of Mobile Phases and Stationary Phases for Resolution
Achieving optimal separation of this compound from potential impurities or other components in a mixture requires careful optimization of both the mobile and stationary phases in chromatography.
Mobile Phase Optimization in HPLC: The composition of the mobile phase is a critical factor in HPLC that significantly influences the separation process. phenomenex.com By adjusting the mobile phase composition, chromatographers can optimize the separation and enhance the resolution of analytes. phenomenex.com In reversed-phase HPLC, a common technique for separating nitroaromatic compounds, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comchromtech.com Altering the ratio of these solvents changes the polarity of the mobile phase, thereby affecting the retention time of the analytes. phenomenex.com For instance, decreasing the percentage of the organic component in the mobile phase will generally increase the retention of nonpolar compounds. chromtech.com The pH of the mobile phase can also be a powerful tool for optimizing selectivity, especially for ionizable compounds. libretexts.orgmastelf.com
Stationary Phase Selection and Optimization: The choice of the stationary phase is equally important for achieving good resolution. In reversed-phase HPLC, C18 columns are a common starting point for the separation of hydrophobic molecules. chromtech.com However, for aromatic compounds like dinitrobenzenes, a phenyl column may offer better selectivity due to potential π-π interactions between the analytes and the stationary phase. chromforum.org In some cases, a porous graphitic carbon (PGC) column can provide even greater selectivity for phenolic isomers due to its strong π-π interactions. chromforum.org In GC, the choice of the stationary phase is also critical. Nonpolar silicone phases like those found in SPB™-1 and SPB-5 columns are often preferred for their inertness and stability, especially when analyzing silylated derivatives. gcms.cz
Flow Rate and Temperature: Other parameters that can be optimized to improve resolution include the flow rate of the mobile phase and the column temperature. phenomenex.comchromtech.com Lower flow rates generally lead to better resolution but longer analysis times, while higher temperatures can improve efficiency and reduce run times but may affect the stability of certain analytes. phenomenex.comchromtech.com
Table 1: HPLC and GC Method Parameters for Nitroaromatic Analysis
| Parameter | HPLC | GC |
|---|---|---|
| Typical Columns | Reversed-Phase (C18, C8, Phenyl), Porous Graphitic Carbon (PGC) | Capillary Columns (e.g., SPB™-1, SPB-5) |
| Common Mobile Phases/Carrier Gases | Water/Acetonitrile, Water/Methanol mixtures | Helium, Hydrogen, Nitrogen |
| Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Flame Ionization (FID), Mass Spectrometry (MS) |
| Key Optimization Variables | Mobile phase composition (solvent ratio, pH, additives), stationary phase, flow rate, temperature | Temperature program, carrier gas flow rate, injection technique, stationary phase |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a valuable tool for the quantitative analysis of dinitrobenzene compounds.
Principles of UV-Vis Spectroscopy in Dinitrobenzene Research
UV-Vis spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For nitroaromatic compounds like this compound, the presence of the nitro groups and the benzene (B151609) ring gives rise to characteristic UV-Vis absorption spectra. researchgate.netoup.com
The intensity of the absorption is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. This principle allows for the quantitative determination of the compound by measuring its absorbance at a specific wavelength. researchgate.net For instance, the degradation of nitroaromatic compounds in aqueous solutions can be monitored by observing the decay in their UV-Vis absorbance over time. nsf.gov The UV-Vis absorption spectra of nitrobenzene (B124822) and its derivatives typically show strong absorption bands that can be utilized for their quantification. researchgate.net In some cases, the absorption spectra of different isomers may overlap, requiring careful selection of the analytical wavelength or the use of chemometric methods for accurate quantification.
Derivatization Reagents and Methodologies for Enhanced Detection (e.g., 1-fluoro-2,4-dinitrobenzene (B121222) applications in research)
Derivatization is a chemical modification technique used to convert an analyte into a new compound with improved analytical properties. greyhoundchrom.com In the context of dinitrobenzene research, derivatization can be employed to enhance the detectability of the analyte, particularly when present at low concentrations. greyhoundchrom.com
One prominent example of a derivatization reagent is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. wikipedia.orgsigmaaldrich.com Historically, FDNB was famously used by Frederick Sanger to determine the N-terminal amino acid of polypeptide chains, a pivotal development in protein sequencing. wikipedia.org The reaction involves the nucleophilic substitution of the fluorine atom by the amino group of an amino acid, forming a stable dinitrophenyl (DNP) derivative. wikipedia.orgfishersci.ca These DNP-amino acids can then be readily analyzed using chromatographic methods. wikipedia.org
While the primary application of FDNB has been in protein chemistry, the principles of its reactivity can be extended to other analytical challenges. For instance, FDNB can be used as an affinity label for specific receptors. nih.gov In the analysis of compounds that lack a strong chromophore, derivatization with a reagent like FDNB can introduce a chromophoric group, thereby enabling their detection and quantification by UV-Vis spectrophotometry or HPLC with UV detection. greyhoundchrom.com Other derivatizing reagents for amino groups include acyl chlorides, arylsulfonyl chlorides, and isothiocyanates. greyhoundchrom.com For gas chromatography, derivatization is often used to increase the volatility and thermal stability of analytes. gcms.czsigmaaldrich.com
Table 2: Common Derivatization Reagents and Their Applications
| Reagent | Target Functional Group | Purpose of Derivatization | Analytical Technique |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines | Introduce a UV-active chromophore, labeling | HPLC-UV, Spectrophotometry |
| Dansyl chloride | Primary and secondary amines, phenols | Introduce a fluorescent tag | HPLC-Fluorescence |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines | Increase volatility and thermal stability | Gas Chromatography (GC) |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acids, phenols, thiols | Introduce an electron-capturing group | GC-ECD |
Advanced Detection and Characterization Methods in Trace Analysis
The detection and characterization of trace levels of nitroaromatic compounds are critical in various fields, including environmental monitoring and forensic science. Several advanced analytical techniques have been developed to meet the demand for high sensitivity and selectivity.
Mass Spectrometry (MS): When coupled with chromatographic separation techniques such as GC or HPLC, mass spectrometry provides a powerful tool for the identification and quantification of trace analytes. GC-MS is a well-established method for the analysis of volatile and semi-volatile organic compounds, including nitroaromatics. researchgate.net HPLC-MS, particularly with ionization techniques like atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), has been successfully employed for the determination of a wide range of energetic compounds in water samples at very low concentrations. nih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to preconcentrate trace analytes from various matrices. researchgate.net When combined with GC or HPLC, SPME can significantly enhance the sensitivity of the analysis, allowing for the detection of nitroaromatic compounds at ultra-trace levels. researchgate.net
Fluorescence Quenching-Based Sensors: Another promising approach for the trace detection of nitroaromatic compounds is the use of fluorescence-based sensors. These sensors utilize π-electron-rich luminescent materials that exhibit fluorescence quenching upon interaction with electron-deficient nitroaromatic compounds. rsc.orgnih.gov The degree of quenching can be correlated to the concentration of the analyte. This technique offers the potential for rapid, highly sensitive, and selective detection of nitroaromatics in various media. rsc.orgrsc.orgresearchgate.net
These advanced methods, often used in combination, provide the necessary tools for researchers to investigate the presence and behavior of this compound at trace levels in complex samples.
Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometric detection provides high selectivity and sensitivity, making it the gold standard for the analysis of many organic compounds. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique largely depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
A hypothetical GC-MS method for "this compound" would likely involve a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), which is commonly used for the separation of a wide range of organic compounds. nih.gov Electron ionization (EI) is a common ionization method for GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC System | Triple Quadrupole Gas Chromatograph Mass Spectrometer |
| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 50 °C, ramp to 250 °C at 20 °C/min, hold for 3 min shimadzu.com |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 250 °C |
| Acquisition Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly suitable for compounds that are not amenable to GC due to low volatility or thermal lability. For "this compound," LC-MS offers a versatile alternative. Reversed-phase chromatography would be the most probable separation mode, utilizing a C18 or similar hydrophobic stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Development of an LC-MS method would involve optimizing the mobile phase gradient to achieve adequate separation from other components in a sample matrix. The high-performance liquid chromatography (HPLC) system is coupled to the mass spectrometer via an interface that facilitates the ionization of the analyte. youtube.com
Table 2: Hypothetical LC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 10-90% B over 15 minutes) |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | ESI or APCI (see section 7.3.2) |
| Acquisition Mode | Full Scan and/or MRM |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
The choice of ionization source in LC-MS is critical for achieving optimal sensitivity and is dependent on the polarity and molecular weight of the analyte. For "this compound," both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar to moderately polar compounds. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Given the presence of electronegative nitro groups and the methoxy (B1213986) group, "this compound" would likely be responsive to ESI.
In the negative ion mode, which is often favored for nitroaromatic compounds, ESI can lead to the formation of molecular anions or adducts. nih.gov The efficiency of ionization in ESI is highly dependent on the molecular structure. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ions, providing structural information and enhancing selectivity. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other characteristic fragments. nih.gov
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is generally used for less polar and more volatile analytes than those typically analyzed by ESI. nih.govyoutube.com Ionization in APCI occurs in the gas phase through ion-molecule reactions initiated by a corona discharge. youtube.com This process can generate protonated molecules, radical cations, or adduct ions. nih.gov
For nitroaromatic compounds, APCI can be a robust ionization method. nih.gov It can operate in both positive and negative ion modes. In negative ion mode, reagent ions generated from the solvent and air, such as O₂⁻ and OH⁻, can react with the analyte to form characteristic ions. nih.gov APCI is known for its high sensitivity and selectivity for a wide range of compounds, including those that are challenging to ionize by ESI. youtube.com
Table 3: Comparison of ESI and APCI for this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Principle | Ionization from charged droplets in solution. | Gas-phase ion-molecule reactions initiated by corona discharge. youtube.com |
| Analyte Polarity | Best for polar to moderately polar compounds. | Suitable for a wide range of polarities, including less polar compounds. youtube.com |
| Typical Ions Formed | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | [M+H]⁺, M⁺•, [M-H]⁻, adduct ions. nih.gov |
| Flow Rate | Typically lower flow rates (µL/min to low mL/min). | Accommodates standard HPLC flow rates (0.2-2 mL/min). |
| Matrix Effects | More susceptible to ion suppression from co-eluting matrix components. | Generally less susceptible to matrix effects than ESI. |
| Thermal Input | Minimal thermal stress on the analyte. | Involves vaporization at elevated temperatures, which may degrade thermally labile compounds. nih.gov |
The selection of the most appropriate ionization technique would require experimental evaluation to determine which method provides the best sensitivity, specificity, and robustness for the analysis of "this compound" in the specific matrix of interest.
Future Research Directions and Emerging Areas in Dinitrobenzene Chemistry
Development of Novel Synthetic Methodologies for Highly Substituted Dinitrobenzenes
The synthesis of highly substituted dinitrobenzenes, such as 1-Ethyl-5-methoxy-2,4-dinitrobenzene, traditionally involves classical nitration and functional group interconversion. However, future research is geared towards more efficient, selective, and sustainable methods.
One promising avenue is the advancement of multicomponent reactions (MCRs) . These reactions offer the potential to construct complex molecular architectures in a single step from simple precursors, thereby improving atom economy and reducing waste. youtube.com The development of novel MCRs could provide direct access to a wide array of polysubstituted dinitrobenzene derivatives with diverse functional groups.
Another area of active research is the use of alternative starting materials. For instance, methods starting from 1,3-dinitropropanes have been explored for the synthesis of highly substituted nitroaromatics. wikipedia.org These approaches can offer unique regiochemical control that is not easily achievable through traditional electrophilic aromatic substitution on benzene (B151609) derivatives.
Furthermore, the development of more sophisticated protecting group strategies is crucial for the regioselective synthesis of complex dinitrobenzenes. youtube.comyoutube.com As demonstrated in the synthesis of 1,2-dinitrobenzene (B166439), the temporary blocking of certain positions on the aromatic ring allows for precise control over the introduction of nitro groups and other substituents. youtube.comyoutube.com Future work will likely focus on developing protecting groups that are robust under nitrating conditions but can be removed under mild and specific conditions.
The table below summarizes some key properties of the focus compound, this compound.
| Property | Value |
| CAS Number | 725264-87-9 |
| Molecular Formula | C9H10N2O5 |
| Molecular Weight | 226.19 g/mol |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding and optimizing the synthesis of dinitrobenzenes requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming indispensable tools for this purpose.
Mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful techniques for real-time analysis of reaction mixtures without the need for sample extraction. nih.govacs.org These methods can provide valuable information on the concentration of reactants, intermediates, and products, as well as reaction kinetics. For instance, the formation of the nitro groups during the synthesis of a dinitrobenzene derivative could be tracked by monitoring the characteristic vibrational bands.
The use of various sampling modes, such as Attenuated Total Reflectance (ATR) , enhances the applicability of these techniques to a wide range of reaction conditions, including heterogeneous mixtures. nih.gov Future research will likely focus on the development of more robust probes and sophisticated data analysis methods to deconvolve complex spectral data from multicomponent reaction systems. The integration of these spectroscopic tools with automated reaction platforms will enable high-throughput experimentation and rapid optimization of synthetic procedures for compounds like this compound.
Integration of Machine Learning and AI in Predicting Dinitrobenzene Reactivity and Properties
The vast chemical space of substituted dinitrobenzenes presents a significant challenge for experimental exploration. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity by predicting the reactivity and properties of novel compounds.
Researchers are developing ML models to forecast various reaction properties, including activation energies, reaction rates, and yields . wikipedia.orgnih.gov These models are often trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. For instance, graph convolutional neural networks (GCNNs) have shown promise in learning from molecular graph representations. wikipedia.org
A particularly relevant approach for predicting reaction outcomes is the use of the condensed graph of reaction (CGR) , which represents the structural changes occurring during a chemical transformation. wikipedia.org By applying ML algorithms to CGRs, it is possible to predict the feasibility and potential products of a reaction, which can guide the synthetic planning for new dinitrobenzene derivatives. The development of more accurate and generalizable ML models will significantly accelerate the discovery of dinitrobenzenes with desired properties, moving beyond traditional trial-and-error approaches. youtube.comnih.govnih.gov
Exploration of Dinitrobenzene Scaffolds in Material Science Research
The structural and electronic properties of dinitrobenzene derivatives make them intriguing building blocks for novel materials. Research in this area, excluding specific applications, focuses on understanding how the dinitrobenzene scaffold can be incorporated into larger molecular assemblies and polymers to tailor material properties.
One area of interest is the use of dinitrobenzenes in the synthesis of polymers . The nitro groups can influence the polymer's thermal stability, solubility, and electronic properties. For example, dinitrosobenzenes, which can be derived from dinitrobenzenes, have been shown to undergo polymerization. researchgate.net The study of how different substitution patterns on the dinitrobenzene ring affect polymerization processes and the final properties of the resulting materials is a key research direction.
The dinitrobenzene unit is also a component of some energetic materials . chemicalbook.com While the focus here is not on the application itself, the fundamental study of the relationship between the molecular structure of dinitrobenzene derivatives and their energetic properties contributes to the broader understanding of this class of compounds. This includes investigating the impact of substituents on crystal packing, density, and thermal stability. chemicalbook.com
Furthermore, the electron-deficient nature of the dinitrobenzene ring makes it a candidate for forming supramolecular assemblies through non-covalent interactions. nih.gov The study of how these molecules self-assemble in the solid state and in solution can lead to the development of new materials with controlled architectures and functionalities.
Deepening Understanding of Environmental Remediation Mechanisms for Nitroaromatic Contaminants
The widespread use of nitroaromatic compounds, including some dinitrobenzene derivatives, has led to environmental contamination. A critical area of future research is to deepen our understanding of the mechanisms by which these pollutants can be degraded and removed from the environment.
Nitroaromatic compounds are known to be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro groups. Research is focused on various remediation technologies, including bioremediation, advanced oxidation processes (AOPs), and chemical reduction . researchgate.net
Bioremediation utilizes microorganisms that have evolved pathways to break down nitroaromatic compounds. Future research will aim to identify new microbial strains and enzymes with enhanced degradation capabilities and to elucidate the complex metabolic pathways involved.
Advanced oxidation processes , such as those involving ozone or Fenton's reagent, can effectively degrade nitroaromatics by generating highly reactive hydroxyl radicals. A deeper understanding of the reaction kinetics and the identification of intermediate and final degradation products are crucial for optimizing these technologies and ensuring complete mineralization of the contaminants.
Chemical reduction , for example using zero-valent iron, is another promising approach that converts the nitro groups to amino groups, which are often less toxic and more amenable to further degradation. Investigating the surface chemistry and reaction mechanisms at the molecular level will be key to improving the efficiency and longevity of these reductive systems. The ultimate goal is to develop sustainable and cost-effective remediation strategies for a broad range of nitroaromatic pollutants. youtube.comresearchgate.net
Q & A
Q. What are the recommended safety protocols for handling 1-Ethyl-5-methoxy-2,4-dinitrobenzene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of volatile byproducts or decomposition fumes .
- Waste Disposal: Collect residues in labeled, chemically resistant containers for incineration or specialized hazardous waste treatment. Avoid aqueous disposal due to potential environmental persistence .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Seek medical evaluation for persistent irritation .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Stepwise Nitration and Alkylation:
- Methoxybenzene Precursor: Start with 3-methoxyphenol. Protect the hydroxyl group via ethylation using ethyl bromide and a base (e.g., K₂CO₃) in DMF .
- Nitration: Introduce nitro groups at positions 2 and 4 using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control exothermic reactions .
- Purification: Recrystallize the product from ethanol/water to remove isomers and byproducts. Monitor purity via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Key Considerations: Regioselectivity is influenced by steric and electronic effects of the methoxy group. Optimize reaction time to avoid over-nitration .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 257.2 .
Advanced Research Questions
Q. How can researchers design enzyme activity assays using this compound as a substrate?
Methodological Answer:
- Glutathione S-Transferase (GST) Assay:
- Data Interpretation: Calculate enzyme activity (μmol/min/mg) using initial velocity and correct for non-enzymatic GSH reactivity .
Q. What experimental strategies can resolve contradictions in reported reactivity data of this compound under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
